molecular formula C12H17ClFNO B6638335 (2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol

(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol

Número de catálogo B6638335
Peso molecular: 245.72 g/mol
Clave InChI: OSFACSNLGUTYCU-YMNIQAILSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol, also known as "Lorlatinib," is a small molecule inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC). Lorlatinib was first synthesized in 2014 and has since undergone extensive scientific research to understand its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments.

Mecanismo De Acción

Lorlatinib works by binding to the ATP-binding site of ALK and ROS1, inhibiting their activity and preventing the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of other kinases, such as insulin-like growth factor 1 receptor (IGF1R) and insulin receptor (INSR), which are involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
Lorlatinib has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for NSCLC patients with brain metastases. In preclinical studies, Lorlatinib has demonstrated antitumor activity against a variety of NSCLC cell lines and xenograft models. It has also been shown to be well-tolerated in animal studies, with no significant toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of Lorlatinib is its specificity for ALK and ROS1, which makes it a valuable tool for studying the role of these proteins in cancer cell growth and survival. However, one limitation of Lorlatinib is its potential off-target effects on other kinases, which can complicate data interpretation. Another limitation is the potential for resistance to develop over time, which can limit its effectiveness as a long-term treatment option.

Direcciones Futuras

For Lorlatinib research include exploring its potential as a combination therapy with other anticancer agents, such as immune checkpoint inhibitors. Another area of interest is the development of biomarkers to predict response to Lorlatinib, which can help identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to understand the mechanisms of resistance to Lorlatinib and to develop strategies to overcome it. Finally, the potential use of Lorlatinib in other cancer types beyond NSCLC is an area of ongoing research.

Métodos De Síntesis

The synthesis of Lorlatinib involves a multistep process that includes the reaction of 3-chloro-2-fluorobenzylamine with (S)-2-bromo-1-phenylpropan-1-ol to form an intermediate, which is then reacted with (S)-1-(tert-butoxycarbonyl)amino-3-(3-chloro-2-fluorophenyl)propan-2-ol. The final step involves the removal of the tert-butoxycarbonyl protecting group to obtain Lorlatinib. The synthesis method has been optimized to improve the yield and purity of Lorlatinib, making it a viable option for large-scale production.

Aplicaciones Científicas De Investigación

Lorlatinib has been extensively studied for its potential application in the treatment of NSCLC. It has been shown to inhibit the activity of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), two proteins that are often mutated in NSCLC. Lorlatinib has also been shown to be effective against NSCLC cells that have developed resistance to other ALK inhibitors. These findings have led to the development of Lorlatinib as a potential treatment option for NSCLC patients who have failed other therapies.

Propiedades

IUPAC Name

(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClFNO/c1-3-11(15-8(2)7-16)9-5-4-6-10(13)12(9)14/h4-6,8,11,15-16H,3,7H2,1-2H3/t8-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFACSNLGUTYCU-YMNIQAILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=CC=C1)Cl)F)NC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=C(C(=CC=C1)Cl)F)N[C@@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.